![molecular formula C10H14N2O4S B2395648 N-tert-Butyl 4-Nitrophenylsulfonamide CAS No. 49690-09-7](/img/structure/B2395648.png)
N-tert-Butyl 4-Nitrophenylsulfonamide
Overview
Description
“N-tert-Butyl 4-Nitrophenylsulfonamide” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of tert-butylamine with 4-nitrobenzenesulfonyl chloride in tetrahydrofuran (THF) at 0 °C . The resulting mixture is stirred for 24 hours at room temperature .Molecular Structure Analysis
The molecular formula of “this compound” is C10H14N2O4S . Its InChI code is 1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 258.29 g/mol . The compound has a high GI absorption and is not BBB permeant . It is soluble in water with a solubility of 0.277 mg/ml .Scientific Research Applications
Applications in Organic Synthesis
Chemoselective Nitration of Aromatic Sulfonamides N-tert-Butyl 4-Nitrophenylsulfonamide exhibits high selectivity in reactions with aromatic sulfonamides, particularly in the conversion of these compounds into their mono-nitro derivatives. This process is highly chemoselective, ensuring that even in the presence of other sensitive or potentially reactive functionalities, the desired nitration occurs primarily on the sulfonamide functionalized aryl systems (Kilpatrick et al., 2013).
Role in Synthesizing N-(Boc) Nitrone Equivalents In another application, this compound is involved in the preparation of tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes. These compounds serve as N-(Boc)-protected nitrones, which are valuable intermediates in organic synthesis. They exhibit utility in reactions with organometallics, forming N-(Boc)hydroxylamines, and act as important building blocks in various chemical transformations (Guinchard et al., 2005).
Applications in Catalysis and Material Synthesis
Organocatalysis in Michael Addition Reactions In the field of asymmetric catalysis, certain derivatives of this compound, such as 4-Trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, have been recognized for their efficacy as bifunctional organocatalysts. They catalyze asymmetric Michael addition reactions of ketones and aldehydes to nitrostyrenes with high yields, diastereoselectivities, and enantioselectivities. The specific configuration of the bulky group and the sulfonamido group in these molecules is crucial for achieving high yield and stereoselectivity (Wang et al., 2009).
Synthesis of Phthalocyanine Complexes this compound has also found application in the synthesis of novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates. These complexes are synthesized with good yields and exhibit unique structural properties, including higher solubility in various solvents and potential applications in sensorics, smart materials production, and molecular magnets (Vashurin et al., 2018).
Safety and Hazards
properties
IUPAC Name |
N-tert-butyl-4-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-10(2,3)11-17(15,16)9-6-4-8(5-7-9)12(13)14/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUQTZCHSBFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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